molecular formula C12H9ClN2O3 B1424961 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid CAS No. 1255147-31-9

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Cat. No.: B1424961
CAS No.: 1255147-31-9
M. Wt: 264.66 g/mol
InChI Key: UKIFTEMYMAVDFQ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, functioning as a versatile nicotinic acid derivative. As a pyridine-carboxylic acid, it shares a core structural motif with nicotinic acid (vitamin B3), an essential nutrient and a precursor to coenzymes NAD and NADP, which are vital for DNA repair and cellular metabolism . The specific substitution pattern on the pyridine rings makes this compound a valuable scaffold for the design and synthesis of novel bioactive molecules. Research into structurally related compounds, particularly those featuring a chloropyridine moiety, has demonstrated potent activity as agonists at neuronal nicotinic acetylcholine receptors (nAChRs) . Such compounds have been extensively investigated for their potential in pain management, with some analogs showing potent analgesic efficacy that operates through a mechanism distinct from that of opioids . This positions this compound as a key intermediate for researchers exploring new therapeutic approaches to target the cholinergic system for neurological disorders. Furthermore, the structural features of this compound make it a potential candidate for biocatalytic oxyfunctionalization studies, a method used to regioselectively hydroxylate pyridine derivatives for the production of valuable synthons used in pharmaceutical development . It is supplied as a solid and is intended for use in laboratory research to further investigate these and other potential applications. This product is provided "As-Is" and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Researchers assume all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

5-chloro-2-(2-methylpyridin-3-yl)oxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-7-10(3-2-4-14-7)18-11-9(12(16)17)5-8(13)6-15-11/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIFTEMYMAVDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164262
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-31-9
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This approach is inspired by the synthesis of 2-chloronicotinic acid, which serves as a precursor to the target compound. The process involves the oxidation of 2-chloro-3-methylpyridine derivatives using molecular oxygen in the presence of catalysts and initiators.

Detailed Procedure

  • Starting Material: 2-chloro-3-methylpyridine
  • Reaction Conditions:
    • Organic solvent: Acetonitrile (preferred due to high solubility of intermediates and reaction efficiency)
    • Catalyst: Metal salts such as cobalt or manganese salts
    • Initiator: N-hydroxyphthalimide (NHPI)
    • Oxidant: Molecular oxygen (O₂)
    • Temperature: 50–120°C
    • Pressure: 0.2–2 MPa
    • Reaction Time: 3–24 hours

Reaction Scheme

2-chloro-3-methylpyridine + O₂ → 2-chloronicotinic acid

Research Findings

A patent describes this method, emphasizing its environmental benefits by avoiding hazardous reagents like phosphorus oxychloride. The process involves cyclic oxygen consumption, with the reaction monitored until completion by pressure change.

Notes

  • The oxidation is selective for the methyl group, converting it into a carboxylic acid.
  • The process yields high purity products with minimal by-products.
  • Reaction parameters such as temperature, solvent, and catalyst loading significantly influence yield and selectivity.

Chlorination of Nicotinic Acid Derivatives

Method Overview

This route involves chlorination of nicotinic acid or its derivatives to introduce the chloro substituent at the 5-position, followed by functionalization to incorporate the 2-[(2-methylpyridin-3-yl)oxy] group.

Chlorination Process

  • Reagents: Phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), or chlorine gas
  • Conditions:
    • Temperature: 120–210°C
    • Duration: 14–72 hours
    • Equipment: Autoclave reactor

Reaction Scheme

Nicotinic acid + Cl₂ (or PCl₅) → 2,3-dichloronicotinic acid (intermediate)

Research Findings

Experiments demonstrate the chlorination of nicotinic acid using PCl₅ at elevated temperatures yields chlorinated pyridine derivatives with yields up to 75%. The process involves careful control of temperature and reaction time to optimize selectivity.

Notes

  • The chlorinated intermediates can be further functionalized via nucleophilic substitution or coupling reactions.
  • Handling of chlorinating agents requires strict safety protocols due to their corrosiveness.

Nucleophilic Substitution and Ether Formation

Method Overview

The key step to incorporate the (2-methylpyridin-3-yl)oxy group involves nucleophilic substitution on chloronicotinic acid derivatives or their activated forms.

Procedure

  • Activation of nicotinic acid derivatives (e.g., as acid chlorides or esters)
  • Reaction with 2-methylpyridin-3-ol or its derivatives under basic conditions
  • Use of suitable solvents like dichloromethane or acetonitrile
  • Catalysts such as triethylamine or sodium hydride facilitate the substitution

Reaction Scheme

Nicotinic acid derivative + 2-methylpyridin-3-ol → 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Research Findings

Although specific literature on this exact step is limited, analogous ether formation reactions have been successfully performed under mild conditions, with yields depending on the activation method and reaction conditions.

Notes

  • The reaction often requires inert atmosphere and controlled temperature.
  • Purification involves filtration, washing, and recrystallization to obtain high-purity products.

Data Summary Table

Preparation Method Reagents Reaction Conditions Yield/Outcome Notes
Direct oxidation of 2-chloro-3-methylpyridine 2-chloro-3-methylpyridine, O₂, catalysts (e.g., Co/Mn salts), NHPI 50–120°C, 0.2–2 MPa, 3–24 hrs High purity 2-chloronicotinic acid Environmentally friendly, avoids hazardous chlorinating agents
Chlorination of nicotinic acid derivatives Nicotinic acid, PCl₅ or Cl₂ 120–210°C, 14–72 hrs Up to 75% yield of chlorinated intermediates Requires careful temperature control
Ether formation via nucleophilic substitution Chlorinated nicotinic acid derivatives, 2-methylpyridin-3-ol Mild conditions, inert atmosphere Variable, dependent on activation Purification critical for high yield

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid, identified by its CAS number 1019107-97-1, is a compound that has garnered attention for its potential applications in various scientific research fields. This article delves into its properties, synthesis, and diverse applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Research

One of the most significant applications of this compound is in pharmaceutical research, particularly in the development of new therapeutic agents.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of nicotinic acid exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains . This suggests potential use in developing new antibiotics.

Agricultural Chemistry

The compound has been explored for its potential as a pesticide or herbicide. Its structural similarity to natural compounds involved in plant defense mechanisms makes it a candidate for further investigation.

Case Study: Herbicidal Properties
Experimental studies have shown that certain nicotinic acid derivatives can inhibit the growth of specific weed species without adversely affecting crop plants . This application could lead to the development of selective herbicides that minimize environmental impact.

Neuroscience Research

This compound has also been investigated for its effects on neurotransmitter systems, particularly in relation to nicotinic acetylcholine receptors (nAChRs).

Case Study: Neuroprotective Effects
Research indicates that nicotinic acid derivatives can modulate nAChRs, which play a crucial role in neuroprotection and cognitive function. A study found that certain derivatives exhibited neuroprotective effects in models of neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.

Material Science

In material science, compounds like this compound are being studied for their role as ligands in coordination chemistry.

Case Study: Coordination Complexes
The ability of this compound to form stable complexes with metal ions opens up applications in catalysis and materials development. Studies have shown that these complexes can exhibit unique electronic properties beneficial for various technological applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-Chloro-2-[(6-methylpyridin-3-yl)oxy]nicotinic Acid (CAS 1189749-70-9)
  • Molecular Formula : C₁₂H₉ClN₂O₃ (same as target compound).
  • Key Difference : The methyl group on the pyridinyloxy substituent is at position 6 instead of position 2.
5-Chloro-2-hydroxynicotinic Acid (CAS 38076-80-1)
  • Molecular Formula: C₆H₃ClNO₃.
  • Key Difference : Replaces the pyridinyloxy group with a hydroxyl (-OH) at position 2.
  • Implications : The hydroxyl group increases acidity (pKa ~2.5–3.0) and hydrogen-bonding capacity, enhancing water solubility compared to the target compound’s ether linkage .
5-Chloro-2-methoxynicotinic Acid (CAS 54916-65-3)
  • Molecular Formula: C₇H₆ClNO₃.
  • Key Difference : Contains a methoxy (-OCH₃) group instead of the pyridinyloxy substituent.

Substituent Bulkiness and Electronic Effects

5-Chloro-6-[3-(tert-butyl)phenoxy]nicotinic Acid (CAS MFCD13248686)
  • Molecular Formula: C₁₆H₁₅ClNO₃.
  • Key Difference: Incorporates a bulky tert-butylphenoxy group at position 6.
  • Implications : The tert-butyl group enhances lipophilicity (logP ~3.5) and steric hindrance, which may reduce enzymatic degradation but limit membrane permeability .
2-Chloro-5-(trifluoromethyl)nicotinic Acid
  • Molecular Formula: C₇H₃ClF₃NO₂.
  • Key Difference : Substitutes the methylpyridinyloxy group with a trifluoromethyl (-CF₃) group.
  • Implications : The strong electron-withdrawing -CF₃ group increases acidity (pKa ~1.8) and may enhance binding to electron-rich targets in medicinal chemistry .

Functional Group Replacements

A. 5-Chloro-2-((4-chlorophenyl)amino)benzoic Acid (3e in )
  • Molecular Formula: C₁₃H₉Cl₂NO₂.
  • Key Difference: Replaces the pyridinyloxy group with a 4-chloroanilino (-NH-C₆H₄Cl) group.
B. 2-((4-Methoxyphenyl)amino)nicotinic Acid (3f in )
  • Molecular Formula : C₁₃H₁₂N₂O₃.
  • Key Difference: Substitutes the chloro and pyridinyloxy groups with a 4-methoxyanilino (-NH-C₆H₄OCH₃) moiety.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid 1255147-31-9 C₁₂H₉ClN₂O₃ 2-(2-methylpyridin-3-yl)oxy, 5-Cl 264.67 High lipophilicity (logP ~2.8)
5-Chloro-2-[(6-methylpyridin-3-yl)oxy]nicotinic acid 1189749-70-9 C₁₂H₉ClN₂O₃ 2-(6-methylpyridin-3-yl)oxy, 5-Cl 264.67 Positional isomer; steric effects vary
5-Chloro-2-hydroxynicotinic acid 38076-80-1 C₆H₃ClNO₃ 2-OH, 5-Cl 172.54 High acidity (pKa ~2.7)
5-Chloro-2-methoxynicotinic acid 54916-65-3 C₇H₆ClNO₃ 2-OCH₃, 5-Cl 187.58 Moderate metabolic stability

Research Implications and Gaps

  • Synthetic Challenges : The pyridinyloxy group in the target compound may require specialized coupling reactions (e.g., Ullmann or Buchwald-Hartwig), affecting yields compared to simpler derivatives .
  • Biological Activity: While derivatives in showed SARS-CoV-2 antiviral activity, data on the target compound’s efficacy is lacking.

Biological Activity

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and neuroscience. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₉ClN₂O₃ and features a chloro substituent at the 5-position and a 2-methylpyridin-3-yloxy group at the 2-position of the nicotinic acid structure. This unique structural configuration is believed to enhance its biological activity compared to simpler analogs.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, which is a common model for assessing anti-inflammatory activity. Preliminary findings suggest that it may modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammatory pathways .

Interaction with Nicotinic Acetylcholine Receptors

Given its structural similarity to nicotinic acid, this compound is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype. Studies have shown that it may influence neurotransmitter systems, potentially enhancing cognitive functions and providing neuroprotective effects. Binding assays have indicated a notable affinity for these receptors, suggesting a mechanism that could be beneficial in treating neurological disorders.

The mechanism through which this compound exerts its effects may involve:

  • Receptor Modulation : By binding to nAChRs, it can alter neurotransmission dynamics, potentially improving cognitive function and providing neuroprotection.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Properties : A study evaluated its effects on NO production in RAW 264.7 cells. The results indicated a dose-dependent inhibition of NO synthesis, with implications for its use in treating inflammatory diseases.
  • Binding Affinity Studies : Research involving receptor binding assays demonstrated that this compound has a significant binding affinity for nAChRs, suggesting potential applications in neuropharmacology .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acidChloro group at 5-position; different pyridine substitutionDifferent biological activity profile
Nicotinic AcidBasic structure similar to nicotinic derivativesWell-established biological roles
2-MethylpyridineSimplified structure without carboxylic acidLacks specific biological activities related to nicotinamide

The uniqueness of this compound lies in its specific substitution patterns that enhance its biological activity compared to simpler analogs like nicotinic acid or unsubstituted pyridines.

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyridine derivatives like this compound often involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds (e.g., 2-Chloro-5-methylnicotinic acid) are synthesized via halogenation of nicotinic acid derivatives followed by substitution with methylpyridine moieties . Key factors include:

  • Temperature control : Elevated temperatures (80–120°C) may enhance substitution but risk decomposition.
  • Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions can improve regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic substitution .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 8.2–8.5 ppm (pyridine protons), δ 2.5–3.0 ppm (methyl groups), and δ 6.0–6.5 ppm (aryl ether linkages) .
    • ¹³C NMR : Carboxylic acid carbons appear at ~170 ppm; pyridine carbons range from 120–150 ppm .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode can confirm molecular weight (e.g., [M-H]⁻ peak at m/z 256.6 for C₁₂H₉ClN₂O₃) .
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar nicotinic acid derivatives?

Methodological Answer: Discrepancies may arise from impurities, stereochemistry, or assay conditions. To address this:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
  • Dose-response studies : Perform in vitro assays (e.g., enzyme inhibition) across a concentration gradient (1 nM–100 µM) to establish EC₅₀ values .
  • Structural analogs : Compare activity with derivatives like 5-Hydroxyflunixin (a trifluoromethyl-substituted analog) to assess substituent effects on potency .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets, and how should these be validated experimentally?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2) with PyMOL for visualization. Focus on hydrogen bonding with pyridine-oxygen and hydrophobic interactions with methyl groups .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Validate via:
    • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD < 10 µM suggests strong affinity) .
    • Mutagenesis studies : Alter key residues (e.g., His90 in COX-2) to confirm predicted interaction sites .

Q. How can researchers optimize purification protocols to address challenges in isolating this compound from reaction mixtures?

Methodological Answer:

  • Impurity profiling : Use TLC (silica gel, UV visualization) to identify byproducts like unreacted 2-methylpyridin-3-ol .
  • pH-controlled extraction : Adjust aqueous phase to pH 3–4 (using HCl) to protonate the carboxylic acid, enhancing organic solvent partitioning .
  • Crystallization optimization : Screen solvents (e.g., methanol, acetonitrile) at varying temperatures (-20°C to 25°C) to maximize crystal yield .

Q. What experimental strategies can assess the compound's stability under varying storage and physiological conditions?

Methodological Answer:

  • Forced degradation studies :
    • Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
    • Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify degradation products using LC-MS .
  • Simulated physiological conditions :
    • pH stability : Dissolve in buffers (pH 1.2, 4.5, 7.4) at 37°C; track hydrolysis over 24 hours .
    • Serum stability : Incubate with 10% FBS at 37°C; measure half-life using LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

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